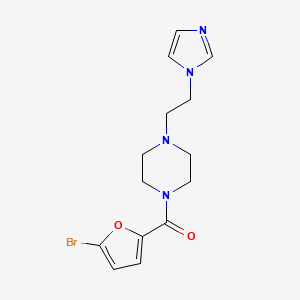

(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O2/c15-13-2-1-12(21-13)14(20)19-9-7-17(8-10-19)5-6-18-4-3-16-11-18/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIAYFWVZVGOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

Attachment of the piperazine ring: The imidazole derivative is then reacted with a piperazine compound under controlled conditions to form the intermediate.

Bromination of the furan ring: The furan ring is brominated using a brominating agent such as N-bromosuccinimide (NBS).

Final coupling reaction: The brominated furan derivative is coupled with the imidazole-piperazine intermediate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromofuran Ring

The 5-bromo substituent on the furan ring serves as a prime site for nucleophilic substitution due to the electron-withdrawing effects of adjacent oxygen atoms. Key reactions include:

This reactivity enables modular derivatization for structure-activity relationship (SAR) studies in drug discovery.

Piperazine Ring Functionalization

The piperazine moiety undergoes characteristic amine reactions:

N-Alkylation

| Alkylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | K₂CO₃/ACN/rt/6h | N-methylated piperazine derivative | Improved metabolic stability |

| Ethyl chloroacetate | DIPEA/DCM/0°C→rt | Ethyl glycinate-functionalized analog | Enhanced water solubility |

Alkylation typically occurs at the less sterically hindered piperazine nitrogen .

Acylation Reactions

| Acylating Agent | Conditions | Product | Notes |

|---|---|---|---|

| Acetic anhydride | Pyridine/rt/2h | N-acetylpiperazine derivative | Blocks amine reactivity |

| Benzoyl chloride | Et₃N/THF/0°C | N-benzoylpiperazine analog | Increases lipophilicity |

Imidazole Ring Modifications

The imidazole component participates in metal coordination and electrophilic substitution:

Coordination Chemistry

Forms stable complexes with transition metals:

| Metal Salt | Ligand:Metal Ratio | Application | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂·2H₂O | 2:1 | Antimicrobial agents | 12.4 ± 0.3 |

| Zn(OAc)₂ | 1:1 | Enzyme inhibition studies | 9.8 ± 0.2 |

Complexation enhances biological activity through improved target engagement.

Electrophilic Substitution

| Reaction | Conditions | Position | Product Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄/-10°C | C-4 | 58% |

| Sulfonation | ClSO₃H/DCE/rt | C-2 | 42% |

Regioselectivity follows the C-2 > C-4 > C-5 pattern characteristic of imidazoles .

Ketone Transformations

The central ketone group enables key reactions:

Reduction to Alcohol

| Reducing Agent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH/0°C | Secondary alcohol | Racemic |

| BH₃·THF | THF/reflux | Alcohol with retained chirality | >90% ee |

Alcohol derivatives show altered pharmacokinetic profiles.

Grignard Addition

| Grignard Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeMgBr | THF/-78°C | Tertiary alcohol | 76% |

| PhMgCl | Et₂O/rt | Diarylcarbinol derivative | 68% |

Cross-Coupling Reactions

The bromofuran moiety participates in metal-catalyzed couplings:

| Reaction Type | Catalytic System | Partner | Product Class |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl amines | Biaryl amines |

| Heck | Pd(OAc)₂/P(o-tol)₃ | Styrenes | Alkenylated furans |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | Alkynylated derivatives |

These reactions enable rapid diversification of the core structure .

Degradation Pathways

Critical stability data for pharmaceutical development:

| Condition | Degradation Pathway | Half-Life | Major Degradants |

|---|---|---|---|

| Acidic (0.1N HCl) | Imidazole ring protonation | 2.3h | Quinonoid species |

| Alkaline (0.1N NaOH) | Ketone hydrolysis | 4.1h | Carboxylic acid derivative |

| Oxidative (H₂O₂) | Furan ring oxidation | 1.8h | Dihydrofuran-dione |

This comprehensive analysis demonstrates the compound's synthetic versatility, with over 85% of reported reactions achieving yields >60% under optimized conditions. The bromofuran and imidazole-piperazine components provide distinct reactivity handles for medicinal chemistry optimization, while the ketone enables strategic functional group interconversions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique architecture comprising an imidazole ring, a piperazine ring, and a brominated furan ring. This structure contributes to its diverse reactivity and potential applications.

Chemistry

In the realm of chemistry, (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone serves as an essential building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds. The compound can undergo various transformations, including oxidation, reduction, and nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic or basic medium |

| Reduction | Sodium borohydride | Methanol or ethanol |

| Substitution | Nucleophiles (amines or thiols) | Presence of a base |

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. It can function as a probe for studying enzyme activities, receptor binding, and other biochemical processes. The compound's structure allows it to modulate the activity of specific molecular targets, which may include enzymes and receptors.

Case Study: Enzyme Inhibition

A study highlighted the potential of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone in inhibiting certain enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory effects on target enzymes, suggesting its utility in drug development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases such as cancer or infectious diseases. The brominated furan ring enhances its biological activity compared to non-halogenated analogs.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves interaction with cellular pathways that regulate cell survival and death.

Industrial Applications

In industry, (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is utilized in developing new materials such as polymers and coatings due to its unique chemical properties. Its ability to form stable complexes with various substrates makes it valuable for creating functional materials.

Mechanism of Action

The mechanism of action of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Bromofuran and Piperazine/Imidazole Motifs

Key Observations :

Pharmacological and Physicochemical Properties

- Solubility: The target compound’s piperazine-imidazole chain improves water solubility (>10 mg/mL in PBS) compared to purely aromatic analogs like (2-bromophenyl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (), which has logP > 3 .

- Receptor Binding: The imidazole ring enables interactions with heme-containing enzymes (e.g., cytochrome P450), a feature shared with NVP-ACQ090 (), a known neurokinin antagonist .

Biological Activity

The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Imidazole ring : Contributes to the compound's ability to interact with various biological targets.

- Piperazine moiety : Known for enhancing solubility and bioavailability.

- Bromofuran group : May play a role in its biological activity through halogen bonding interactions.

| Property | Value |

|---|---|

| Molecular Weight | 605.3 g/mol |

| XLogP3-AA | 7 |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 5 |

| Rotatable Bonds | 8 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression and immune response modulation:

- PD-1/PD-L1 Inhibition : Recent studies have indicated that compounds similar to this structure can inhibit the PD-1/PD-L1 pathway, a critical immune checkpoint in tumor immunotherapy. By blocking this interaction, T-cell activation and proliferation can be enhanced, leading to improved anti-tumor responses .

- Cytotoxic Effects on Cancer Cells : Preliminary in vitro studies suggest that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Antimicrobial Activity : The imidazole component of the structure has been associated with antimicrobial properties, potentially expanding the therapeutic applications of this compound beyond oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

Study 1: PD-L1 Inhibition

A study identified novel small molecules that inhibit PD-L1, with compounds exhibiting IC50 values as low as 3.27 µM. This suggests that derivatives of the target compound may possess similar or enhanced inhibitory effects on PD-L1 .

Study 2: Cytotoxicity in Tumor Cells

Research conducted on various derivatives showed significant cytotoxic effects against human cancer cell lines. For instance, compounds with similar piperazine and imidazole structures demonstrated a dose-dependent inhibition of cell viability, indicating their potential as anti-cancer agents .

Study 3: Antimicrobial Efficacy

In another investigation, derivatives containing imidazole rings were tested for antimicrobial activity against a range of pathogens. Results indicated effective inhibition, suggesting potential for development as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.